molecular formula C9H12ClN5 B2785148 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride CAS No. 2287334-62-5

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2785148
CAS No.: 2287334-62-5
M. Wt: 225.68
InChI Key: GRXRXTXZRAUMFA-UHFFFAOYSA-N
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Description

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes .

Preparation Methods

The synthesis of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol in the presence of [Me2NCHSEt]+ BF4−, leading to the formation of 1-phenyl-1(H)-tetrazol-5-yl sulfides . Another approach utilizes click chemistry, which is an efficient and eco-friendly method for synthesizing tetrazole derivatives . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . For example, the compound can react with acidic chlorides and anhydrides to form new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to mimic the biological activity of carboxylic acids . The planar structure of tetrazoles facilitates receptor-ligand interactions by stabilizing electrostatic repulsion through electron delocalization . This property enhances the compound’s ability to penetrate cell membranes and exert its effects on target molecules.

Comparison with Similar Compounds

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 5-phenyl-1H-tetrazole . These compounds share similar structural features and biological activities but may differ in their specific applications and reactivity. For example, 5-phenyltetrazole is used in the synthesis of organolanthanide complexes and as a corrosion inhibitor . The unique properties of this compound, such as its ability to form stable coordination polymers, distinguish it from other tetrazole derivatives.

Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXRXTXZRAUMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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